2,6-Dimethoxybenzyl alcohol

描述

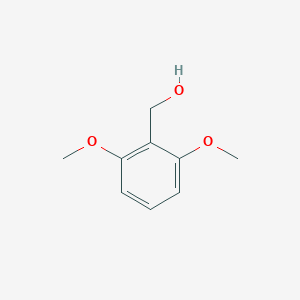

Structure

3D Structure

属性

IUPAC Name |

(2,6-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBOWGWPYAAYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380265 | |

| Record name | 2,6-DIMETHOXYBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16700-55-3 | |

| Record name | 2,6-DIMETHOXYBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dimethoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dimethoxybenzyl Alcohol and Its Analogs

Classical and Modern Synthetic Routes

Reduction of 2,6-Dimethoxybenzoic Acid and Derivatives

A primary and well-established method for synthesizing 2,6-dimethoxybenzyl alcohol is through the reduction of 2,6-dimethoxybenzoic acid or its derivatives. mdpi.comresearchgate.net This transformation is typically accomplished using powerful reducing agents.

One common approach involves the esterification of commercially available 2,6-dimethoxybenzoic acid, followed by reduction with lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether. mdpi.comresearchgate.net This two-step process first converts the carboxylic acid to an ester, which is then reduced to the corresponding alcohol. For instance, ethyl 2,6-dimethoxybenzoate can be synthesized by refluxing 2,6-dimethoxybenzoic acid with absolute ethanol (B145695) in the presence of a catalytic amount of sulfuric acid, yielding the ester which can then be reduced. mdpi.com

Table 1: Reduction of 2,6-Dimethoxybenzoic Acid Derivatives

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dimethoxybenzoic acid | 1. Esterification 2. LiAlH₄ | This compound | Not specified | mdpi.comresearchgate.net |

Alternative Reductive Pathways for Dimethoxybenzaldehydes

The reduction of dimethoxybenzaldehydes presents another viable route to dimethoxybenzyl alcohols. Various reducing agents can be employed for this transformation. For example, 2,5-dimethoxybenzyl alcohol can be synthesized from 1,4-dimethoxybenzene (B90301) in a multi-step reaction that involves the use of sodium tetrahydroborate. chemicalbook.com Similarly, 3,4-dimethoxybenzyl alcohol can be prepared by the reduction of 3,4-dimethoxybenzaldehyde (B141060) with sodium borohydride (B1222165) (NaBH₄) in methanol. ijcea.org

The choice of reducing agent can be critical and may depend on the specific substrate and desired selectivity. For instance, the reduction of 5- and 6-chlorovanillin to their corresponding chlorovanillyl alcohols has been accomplished using lithium aluminum hydride in tetrahydrofuran. asm.org

Table 2: Reduction of Dimethoxybenzaldehydes

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 1,4-Dimethoxybenzene | 1. Titanium tetrachloride 2. Sodium tetrahydroborate | 2,5-Dimethoxybenzyl alcohol | chemicalbook.com |

| 3,4-Dimethoxybenzaldehyde | Sodium borohydride, Methanol | 3,4-Dimethoxybenzyl alcohol | ijcea.org |

Methoxylation and Alkylation Strategies

The synthesis of dimethoxybenzyl alcohol and its analogs can also be achieved through methoxylation and alkylation reactions. For instance, 2,6-dimethoxybenzaldehyde, a precursor to the alcohol, can be synthesized from 1,3-dimethoxybenzene (B93181). chemicalbook.com One method involves the reaction of 1,3-dimethoxybenzene with n-butyllithium followed by ethyl formate. chemicalbook.com

Furthermore, the methylation of benzyl-type alcohols can be achieved using dimethyl carbonate in the presence of catalysts like sodium-exchanged faujasites (NaX or NaY), leading to the corresponding methyl ethers. rsc.org This method has been successfully applied to benzyl (B1604629) alcohol, and o- and p-methoxybenzyl alcohols. rsc.org

Enzymatic and Biocatalytic Syntheses

Investigation of De Novo Biosynthesis Pathways

Recent research has explored the de novo biosynthesis of vanillyl alcohol, an analog of this compound, in Escherichia coli. acs.org This was achieved by designing an artificial pathway extending from 4-hydroxybenzoic acid, utilizing three heterologous enzymes: p-hydroxybenzoate hydroxylase (PobA), carboxylic acid reductase (CAR), and caffeate O-methyltransferase (COMT). acs.org This work represents the first instance of microbial production of vanillyl alcohol and highlights the potential of using enzyme promiscuity to create novel biosynthetic routes for valuable methylated aromatic compounds. acs.org

Enzyme-Mediated Transformations

Enzymes are also being investigated for specific transformations in the synthesis of dimethoxybenzyl alcohol analogs. For example, cytochrome P450 enzymes are known for their ability to catalyze the O-demethylation of lignin-derived aromatic compounds. researchgate.net Specifically, the GcoAB cytochrome P450 system, consisting of a monoxygenase (GcoA) and a reductase (GcoB), has been shown to catalyze the oxidative demethylation of the O-methoxy-aryl group in guaiacol. researchgate.net

In another approach, an artificial cobalamin methyltransferase fusion enzyme has been designed for the anaerobic demethylation of guaiacyl-derived monolignols. rsc.org This engineered enzyme can catalyze the O-demethylation of substrates like 2-methoxy-5-methylphenol (B1664560) and coniferyl alcohol. rsc.org

Furthermore, laccase-mediator systems (LMS) can be utilized for the oxidation of 2,4-dimethoxybenzyl alcohol to 2,4-dimethoxybenzaldehyde. This enzymatic oxidation involves a mediator, such as 2,2′-azino-bis(3-ethyl-benzothiazoline-6-sulfonic acid) (ABTS) or 1-hydroxybenzotriazole (B26582) (HOBT), which is first oxidized by the laccase and then, in turn, oxidizes the alcohol.

Table 3: Enzyme-Mediated Reactions

| Enzyme/System | Substrate | Reaction | Product | Reference |

|---|---|---|---|---|

| Laccase-mediator system (LMS) | 2,4-Dimethoxybenzyl alcohol | Oxidation | 2,4-Dimethoxybenzaldehyde | |

| GcoAB cytochrome P450 | Guaiacol | Oxidative demethylation | Not specified | researchgate.net |

| Artificial cobalamin methyltransferase | 2-Methoxy-5-methylphenol, Coniferyl alcohol | O-demethylation | Not specified | rsc.org |

Reactivity and Reaction Mechanisms of 2,6 Dimethoxybenzyl Alcohol

Reactions Leading to Halogenated Derivatives

The transformation of 2,6-dimethoxybenzyl alcohol into its halogenated counterparts, particularly brominated derivatives, is a key process for introducing a reactive handle for further synthetic modifications.

Synthesis of 2,6-Dimethoxybenzyl Bromide via Phosphorus Tribromide

The most prevalent method for synthesizing 2,6-dimethoxybenzyl bromide involves the reaction of this compound with phosphorus tribromide (PBr₃). mdpi.comresearchgate.net This reaction is typically conducted in a solvent like diethyl ether at a reduced temperature, such as 0 °C. mdpi.com The mechanism proceeds via an SN2 pathway, where the phosphorus tribromide acts as a reagent to convert the hydroxyl group into a good leaving group, which is then displaced by a bromide ion. youtube.com

A typical procedure involves the dropwise addition of phosphorus tribromide (0.33 equivalents) to a solution of this compound in dry diethyl ether at 0 °C. mdpi.com After a period of stirring, the reaction is quenched, and the product is extracted. mdpi.com This method is favored because it generally avoids the carbocation rearrangements that can occur with other halogenation methods. youtube.com However, the resulting 2,6-dimethoxybenzyl bromide is noted to be unstable, decomposing over hours to days at room temperature. mdpi.com

| Reactant | Reagent | Solvent | Temperature | Key Observations | Reference |

| This compound | Phosphorus tribromide (PBr₃) | Diethyl ether | 0 °C | Product is unstable and decomposes at room temperature. | mdpi.com |

Other Halogenation Methods

Beyond phosphorus tribromide, other reagents have been employed for the halogenation of this compound and similar structures.

Hydrobromic Acid: Treatment with hydrobromic acid (HBr) is another route to obtain 2,6-dimethoxybenzyl bromide. mdpi.comresearchgate.net This method, like the use of other hydrogen halides, involves the protonation of the alcohol's hydroxyl group, followed by substitution by the bromide ion. chemguide.co.uk For many alcohols, this reaction is achieved by using a mixture of sodium or potassium bromide and concentrated sulfuric acid, which generates HBr in situ. chemguide.co.uk

N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a versatile reagent for bromination, particularly for allylic and benzylic positions. mdpi.comresearchgate.netmissouri.edu The reaction with NBS typically proceeds via a free-radical mechanism, often initiated by light or a radical initiator. masterorganicchemistry.com While commonly used for the bromination of toluenes, it has also been applied in the synthesis of benzyl (B1604629) bromides from benzyl alcohols. researchgate.netvulcanchem.com It is crucial to maintain anhydrous conditions during NBS reactions to prevent hydrolysis of the product. missouri.edu

Oxidation Reactions

The oxidation of this compound provides a pathway to the corresponding aldehyde, a valuable synthetic intermediate.

Catalytic Oxidation Studies

The catalytic oxidation of benzyl alcohols, including methoxy-substituted derivatives, has been a subject of extensive research. Various catalytic systems have been explored, often employing transition metals. Copper-based catalysts, in conjunction with reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), have proven effective for the aerobic oxidation of benzylic alcohols. researchgate.netrsc.org These systems can utilize molecular oxygen or air as the oxidant under mild conditions. researchgate.netrsc.org Palladium-based catalysts, sometimes in bimetallic formulations with gold, have also demonstrated high activity and selectivity in the oxidation of benzyl alcohols to their corresponding aldehydes under base-free conditions. unimi.itdoi.org The presence and position of methoxy (B1213986) groups on the aromatic ring can influence the catalytic activity, with some studies suggesting that these electron-donating groups can enhance the reactivity of the alcohol. unimi.it

Sonocatalytic Oxidation Mechanisms

While specific studies on the sonocatalytic oxidation of this compound are not detailed in the provided results, the principles of sonocatalysis involve the use of ultrasound to enhance chemical reactivity. The acoustic cavitation generated by ultrasound can lead to the formation of localized hot spots with extreme temperatures and pressures, as well as the generation of reactive radical species from the solvent. These effects can accelerate reaction rates and influence reaction pathways in oxidation processes.

Ether Formation and Cleavage Reactions

The hydroxyl group of this compound can readily participate in etherification reactions, and the resulting ethers are important as protected forms of alcohols in multi-step syntheses.

The formation of benzyl ethers, including those derived from this compound, can be achieved through methods like the Williamson ether synthesis. organic-chemistry.org This involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from the benzyl halide. organic-chemistry.org

The cleavage of benzyl ethers is a critical deprotection step in organic synthesis. For p-methoxybenzyl (PMB) ethers, a common method for cleavage is through oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov Interestingly, while PMB esters are often resistant to cleavage by DDQ, the related 2,6-dimethoxybenzyl esters have been reported to undergo cleavage in high yields with this reagent. nih.gov Other methods for cleaving benzyl ethers include treatment with strong acids or catalytic hydrogenolysis. organic-chemistry.orgucla.edu The 2,6-dimethoxybenzyl ether group, in particular, has been studied for its differential cleavage reactivity compared to other arylmethyl ethers. nih.gov Reductive cleavage using systems like lithium-ethylenediamine in THF has also been explored for the deprotection of aryl methyl and benzyl ethers under mild conditions. thieme-connect.com

Condensation and Coupling Reactions

This compound and its derivatives can participate in condensation and coupling reactions to form larger, more complex molecular architectures. These reactions often leverage the reactivity of the benzylic position, which can be activated under acidic conditions to generate a stabilized carbocation.

Calixarenes are macrocyclic compounds formed by the condensation of phenols with aldehydes. niscpr.res.innih.gov While the direct synthesis of calixarenes from this compound is not as commonly reported as those from other isomers like 2,4-dimethoxybenzyl alcohol, the underlying principles of acid-catalyzed condensation are relevant. researchgate.netsmolecule.com The condensation of benzyl alcohol derivatives can lead to the formation of cyclic oligomers. unit.no The solvent can play a crucial templating role in directing the macrocyclization process. researchgate.net The synthesis of specific calixarene (B151959) structures often involves a one-step or two-step process under basic or acidic catalysis. nih.gov

Interactions with Ions and Radicals

The electronic nature of this compound influences its interactions with metal ions and its behavior in radical-mediated processes. These interactions are relevant to its role as an enzyme substrate and its application in photochemical systems.

This compound can act as a substrate for peroxidases. biosynth.com Specifically, it is a known substrate for unspecific peroxygenase (UPO). nih.gov Peroxidases, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), are enzymes involved in the degradation of lignin. nih.govopen.ac.uk While veratryl alcohol (3,4-dimethoxybenzyl alcohol) is a well-studied mediator in these systems, 2,6-dimethoxyphenol (B48157) is a known substrate for MnP, where the enzyme oxidizes Mn²⁺ to Mn³⁺, which then acts as a diffusible oxidizer. wur.nl The oxidation of phenolic compounds by these enzymes is a key step in their catalytic cycle. open.ac.uk this compound reacts with Mn²⁺ ions in a reaction that can produce hydrogen peroxide. biosynth.com The enzyme activity of peroxidases with substrates like 2,6-dimethoxyphenol is pH-dependent. nih.gov

Table 2: Kinetic Parameters of HspUPO with Various Substrates

| Substrate | Optimal pH | kcat (s⁻¹) | KM (µM) |

| ABTS | 4 | 16.94 | ~30-50 |

| Indole | Neutral | 0.79 | ~30-50 |

| 2,6-Dimethoxyphenol | 5 | - | - |

| 3,4-Dimethoxybenzyl alcohol | 4 | - | - |

| Benzyl alcohol | Neutral | - | - |

| Data adapted from a study on Hypoxylon sp. EC38 unspecific peroxygenase (HspUPO). nih.gov |

In the presence of a photosensitizer and upon light exposure, this compound can participate in hydrogen abstraction reactions, which is a key step in certain photoinitiated polymerization processes. researchgate.net The mechanism involves a dye-sensitized reaction where the excited photosensitizer abstracts a hydrogen atom from the benzyl alcohol. researchgate.net This process generates a radical species that can then initiate polymerization. The structure of the benzyl alcohol derivative can influence the efficiency of this process. The presence of electron-donating methoxy groups can affect the stability of the resulting radical and the kinetics of the hydrogen abstraction. nih.gov Studies on related benzyl alcohol derivatives have shown that they can act as accelerators in the photoinitiated cationic polymerization of epoxides through an "activated monomer mechanism". researchgate.net

Applications in Advanced Organic Synthesis

Precursor in Complex Molecule Construction

The structural framework of 2,6-dimethoxybenzyl alcohol serves as a foundational component for the elaboration of more complex molecules. It is frequently converted into the more reactive 2,6-dimethoxybenzyl bromide, a key intermediate that is often prepared and used immediately due to its instability. mdpi.comresearchgate.net The typical preparation involves the reaction of this compound with a brominating agent like phosphorus tribromide. mdpi.comresearchgate.net

The DMB moiety is an important constituent in the strategic synthesis of several natural products. For instance, researchers have explored the use of 2,6-dimethoxybenzyl bromide in the attempted synthesis of the bioactive natural product cryphonectric acid. researchgate.netnih.gov In this synthetic route, the DMB bromide was intended to alkylate a phenolic intermediate, forming a key ether linkage. nih.gov However, the steric hindrance presented by the 2,6-disubstituted aryl group was found to impede the desired alkylation step, highlighting a limitation of this approach for highly congested reaction centers. researchgate.netnih.gov

Similarly, in the attempted synthesis of another natural product, isopestacin, the Wittig rearrangement of a substrate containing a 2,6-dimethoxybenzyloxy group was unsuccessful. nih.gov These examples, while not leading to the final target molecules, provide valuable insights into the reactivity and steric influence of the 2,6-dimethoxybenzyl group in the context of complex molecule synthesis.

The unique structural and electronic properties of the 2,6-dimethoxybenzyl group have led to its incorporation into the design of novel ligands and organocatalysts. mdpi.comresearchgate.net The two ortho-methoxy groups can influence the conformational preferences and the electronic environment of a catalytic center, potentially leading to enhanced selectivity and reactivity. While specific examples in the literature are still emerging, the use of this compound as a precursor for these specialized chemical tools is a growing area of research.

Reagent in Protecting Group Strategies

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and ensure chemoselectivity. The 2,6-dimethoxybenzyl group, derived from this compound, has been investigated as a protecting group for various functionalities.

The protection of hydroxyl groups is a critical aspect of carbohydrate chemistry. The 2,6-dimethoxybenzyl group has been evaluated as a selective protecting group for alcohols. mdpi.comresearchgate.net The reactivity of 2,6-dimethoxybenzyl ethers can be modulated, allowing for differential protection and deprotection strategies. nih.govjst.go.jp The cleavage of 2,6-dimethoxybenzyl ethers can be achieved under specific oxidative conditions, for example, using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov The rate of cleavage is influenced by the substitution pattern on the aromatic ring, allowing for selective removal in the presence of other benzyl-type protecting groups.

| Protecting Group | Abbreviation | Common Cleavage Conditions | Notes |

|---|---|---|---|

| Benzyl (B1604629) | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | Generally stable to acidic and basic conditions. |

| p-Methoxybenzyl | PMB | Oxidative cleavage (e.g., DDQ, CAN) | More readily cleaved than the benzyl group. |

| 2,6-Dimethoxybenzyl | DMB | Oxidative cleavage (e.g., DDQ) | Reactivity can be tuned by steric and electronic effects. |

While the benzyl (Bn) group is a common protecting group for amines, the 2,6-dimethoxybenzyl group offers potential for more nuanced applications. fishersci.co.uk The electronic nature of the DMB group can influence the stability and cleavage conditions. In a related application, the 2,6-dimethoxybenzyl (2,6-diMeOBn) group has been employed for the protection of the thiol group of cysteine in peptide synthesis. rsc.org This suggests its potential utility for the protection of primary and secondary amines, where it could be introduced via reaction with 2,6-dimethoxybenzyl bromide in the presence of a base. fishersci.co.uk The cleavage would likely proceed under oxidative conditions, similar to the deprotection of DMB ethers.

Synthesis of Biologically Active Molecules

The 2,6-dimethoxybenzyl framework is a feature in various biologically active molecules. Consequently, this compound and its derivatives are important intermediates in medicinal chemistry. Research has shown that 2,6-dimethoxybenzyl bromide is a precursor in the construction of novel antibacterial and anticancer agents. mdpi.comresearchgate.net For example, the attempted synthesis of the anticancer natural product cryphonectric acid utilized a 2,6-dimethoxybenzyl derivative. researchgate.netnih.gov Furthermore, direct oxidation of benzhydrols resulting from a mdpi.comnih.gov-Wittig rearrangement, a reaction involving precursors derived from this compound, has provided a route to 3-aryl-3-hydroxyisoindolinones, which are scaffolds for anticancer compounds. researchgate.net

Compound Index

| Compound Name |

|---|

| 2,3-dichloro-5,6-dicyano-p-benzoquinone |

| This compound |

| 2,6-dimethoxybenzyl bromide |

| 3-aryl-3-hydroxyisoindolinones |

| Cryphonectric acid |

| Isopestacin |

| Phosphorus tribromide |

Derivatives for Antibacterial Agents

This compound, primarily through its conversion to 2,6-dimethoxybenzyl bromide, serves as a key intermediate in the synthesis of novel antibacterial agents. mdpi.comresearchgate.net The 2,6-dimethoxybenzyl moiety is incorporated into larger molecular scaffolds to explore and enhance antibacterial efficacy. For instance, this structural unit is used in the construction of gemifloxacin (B1671427) derivatives, which are a class of fluoroquinolone antibiotics. mdpi.comdntb.gov.ua While specific antibacterial activity data for these particular derivatives is not detailed in the available literature, the repeated use of 2,6-dimethoxybenzyl bromide as a synthetic intermediate underscores its importance in the field of antibacterial drug discovery. mdpi.comresearchgate.net

Precursor for Anticancer Agents

In the field of medicinal chemistry, this compound is a recognized precursor for the synthesis of compounds with potential anticancer properties. mdpi.com The alcohol is typically converted to a more reactive intermediate, such as 2,6-dimethoxybenzyl bromide, to facilitate its incorporation into complex target molecules. mdpi.comresearchgate.net Research indicates that this building block is utilized in the construction of novel anticancer agents, although specific examples and their detailed biological evaluations are not extensively characterized in publicly available literature. mdpi.com The development of cyclic peroxides, a class of compounds known for their anticancer potential, represents an area where such benzyl derivatives could be applied. nih.gov

Compounds with Antifungal Properties

The 2,6-dimethoxybenzyl framework is a component in the synthesis of molecules investigated for antifungal properties. While direct synthesis and efficacy data for antifungal agents derived specifically from this compound are not prominently detailed, related structures highlight the potential of this chemical motif. For example, studies on various substituted benzyl alcohols have shown significant inhibition against fungal species like Candida. Furthermore, derivatives like N,N-di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea (a constitutional isomer) have demonstrated notable potency against Candida parapsilosis and Candida metapsilosis. researchgate.net These findings suggest the value of the dimethoxybenzyl scaffold in developing new antifungal agents.

Intermediates for Penicillin and Cephalosporin (B10832234) Antibiotics

A significant application of this compound is its use as an intermediate in the synthesis of semi-synthetic β-lactam antibiotics, specifically in the conversion of penicillins to cephalosporins. biosynth.com In this multi-step process, it is crucial to protect the carboxylic acid group of the penicillin molecule before subsequent chemical transformations. gla.ac.uk

This compound is employed to form a penicillin ester. This esterification protects the carboxyl group during the key ring-expansion step, where the five-membered thiazolidine (B150603) ring of penicillin is converted into the six-membered dihydrothiazine ring of a desacetoxycephalosporin. biosynth.comgla.ac.uk The 2,6-dimethoxybenzyl ester group is chosen because it is stable during the reaction conditions but can be cleaved later in the synthetic sequence to yield the final, biologically active cephalosporin free acid. This alcohol serves as a viable alternative to other protecting group precursors like papaverine (B1678415) in the industrial production of these vital antibiotics. biosynth.com

Synthesis of Antioxidant Derivatives

This compound is a valuable precursor for the synthesis of potent antioxidant compounds. Research has focused on incorporating the 2,6-dimethoxyphenol (B48157) moiety, derived from the parent alcohol, into heterocyclic structures like 1,3,4-oxadiazoles and Schiff bases, which are known for their diverse biological activities. orientjchem.orgsemanticscholar.org

In one pathway, a derivative, 4-(((4-hydroxy-3,5-dimethoxybenzyl)oxy)methyl)benzohydrazide, is cyclized with various substituted carboxylic acids to produce a series of 4-(((4-(5-Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol derivatives. orientjchem.org These compounds have been shown to be effective free radical scavengers. The antioxidant capacity is influenced by the type and position of substituents on the aryl ring of the oxadiazole. orientjchem.org For example, derivatives with hydroxyl or multiple methoxy (B1213986) groups on the terminal aryl ring exhibit significant antioxidant activity in both DPPH (2,2-diphenyl-1-picrylhydrazide) and FRAP (ferric reducing antioxidant power) assays. orientjchem.org

Table 1: Antioxidant Activity of 2,6-Dimethoxyphenol-Oxadiazole Derivatives

| Compound ID | Substituent (Aryl) | DPPH Scavenging (%) (IC50 µg/mL) | FRAP (µM) |

|---|---|---|---|

| 6h | 4-Methoxyphenyl | 79.4 (12.6) | 165.7 |

| 6i | 3,4,5-Trimethoxyphenyl | 85.1 (11.7) | 188.4 |

Data sourced from research on 4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxy phenol (B47542) derivatives. orientjchem.org

Similarly, new Schiff bases have been synthesized by reacting 5-amino-1,3,4-oxadiazole derivatives containing the 2,6-dimethoxyphenol structure with various substituted 4-hydroxybenzaldehydes. semanticscholar.org These Schiff bases also demonstrate significant free-radical scavenging abilities. semanticscholar.org

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,6-dimethoxybenzyl alcohol, both proton (¹H) and carbon-13 (¹³C) NMR studies provide definitive evidence of its constitution.

In ¹H NMR studies, the chemical environment of each proton is mapped. The symmetry of this compound simplifies its aromatic region, where the protons at the C-3 and C-5 positions are chemically equivalent, as are the two methoxy (B1213986) groups. A study of this compound in various solvents was conducted to analyze its conformational behavior through long-range proton-proton spin-spin coupling constants. oup.com

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The symmetry of the aromatic ring means that C-2 and C-6 are equivalent, and C-3 and C-5 are equivalent. Research has reported the following chemical shifts for this compound. oup.com The expected shielding effect of the methoxy groups influences the chemical shifts of the aromatic carbons. hmdb.ca

¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C-1 | 126.1 |

| C-2, C-6 | 158.0 |

| C-3, C-5 | 106.8 |

| C-4 | 128.2 |

| -OCH₃ | 56.3 |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most prominent and diagnostic band is the strong, broad absorption corresponding to the O-H stretching vibration of the alcohol functional group, which has been observed at 3450 cm⁻¹. oup.com Other key absorptions include C-H stretching of the aromatic ring and the aliphatic methylene (B1212753) and methyl groups, C-O stretching for the alcohol and ether linkages, and C=C stretching vibrations within the aromatic ring.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3450 oup.com |

| C-H (Aromatic) | Stretching | 3000-3100 | N/A |

| C-H (Aliphatic) | Stretching | 2850-3000 | N/A |

| C=C (Aromatic) | Stretching | 1450-1600 | N/A |

| C-O (Alcohol/Ether) | Stretching | 1000-1300 | N/A |

Ultraviolet-Visible (UV-Vis) Spectroscopy Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum is characteristic of the chromophores present in the molecule. For this compound, the substituted benzene (B151609) ring acts as the primary chromophore.

Mass Spectrometry (MS) Techniques, including High-Resolution MS

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

In the mass spectrum of an alcohol, the molecular ion peak (M⁺) may be observed, although it can sometimes be weak or absent. massbank.eu Common fragmentation pathways for alcohols include dehydration (loss of H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). massbank.euchemistrysteps.com

For this compound (molecular weight: 168.19 g/mol ), one would anticipate a molecular ion at m/z 168. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental formula. While experimental mass spectra for the parent alcohol are not detailed in the provided sources, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts. uni.luchemicalbook.com

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 169.08592 | 133.3 |

| [M+Na]⁺ | 191.06786 | 146.2 |

| [M+NH₄]⁺ | 186.11246 | 141.5 |

| [M-H]⁻ | 167.07136 | 134.8 |

| [M]⁺ | 168.07809 | 135.5 |

Data from PubChemLite. uni.luchemicalbook.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's solid-state conformation.

There is no evidence in the surveyed literature that the single-crystal X-ray structure of this compound has been determined. However, the crystal structure of the closely related derivative, 2,6-dimethoxybenzyl bromide, has been fully characterized. hmdb.ca The analysis revealed an orthorhombic crystal system with the space group Pna2₁. hmdb.ca This structural data for a near analogue provides valuable insight into the likely geometric parameters of the 2,6-dimethoxybenzyl framework.

Chromatographic Techniques (e.g., GC-MS) for Identification and Quantification

Chromatographic methods are essential for separating components of a mixture and for the identification and quantification of individual compounds. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and its derivatives.

In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the column. The retention time is a characteristic property for a given compound under specific chromatographic conditions. In studies of related designer drug compounds, it was noted that N-(dimethoxybenzyl) derivatives with more crowded substitution patterns, such as the 2,6-isomer, tend to elute earlier during temperature-programmed gas chromatography. This suggests that this compound would likely have a shorter retention time compared to its less sterically hindered isomers.

Following separation by GC, the compound is introduced into the mass spectrometer, which serves as a detector, providing mass spectral data for identification. This combination allows for the confident identification of compounds in complex mixtures. For instance, GC-MS methods have been developed for the quantification of the related compound 2,6-dimethoxyphenol (B48157) in various matrices. oregonstate.edu

Biological and Biomedical Research Investigations

Enzyme Substrate Interactions

The interaction of 2,6-dimethoxybenzyl alcohol with various enzyme systems is a subject of significant interest, particularly in the context of metabolic pathways and enzyme kinetics.

This compound is recognized as a substrate for certain peroxidases, particularly enzymes involved in lignin (B12514952) degradation. Lignin peroxidases (LiPs) and aryl-alcohol oxidases (AAOs) are key enzymes in this process. While direct kinetic data for the 2,6-isomer is not extensively detailed, the activity of related methoxylated benzyl (B1604629) alcohols provides significant insight. For instance, fungal aryl-alcohol oxidase efficiently oxidizes a variety of primary aromatic alcohols to their corresponding aldehydes. This process is crucial as it generates the hydrogen peroxide (H₂O₂) required by ligninolytic peroxidases to break down the complex lignin polymer.

The general mechanism involves the oxidative dehydrogenation of the alcohol. The enzyme, typically a flavoprotein, facilitates the transfer of a hydride from the alcohol's hydroxymethyl group to the FAD cofactor, which is subsequently reoxidized by molecular oxygen to produce H₂O₂. The substrate specificity of these enzymes is broad, but activity is often enhanced by the presence of electron-donating groups, such as methoxy (B1213986) substituents, on the aromatic ring. Studies on various dimethoxybenzyl alcohol isomers show they are effective substrates for these enzymes.

Specific studies detailing the direct interaction and metabolism of this compound by cytochrome P450 (CYP450) isoenzymes are not extensively available in the current scientific literature. Generally, the CYP450 system, particularly isoenzymes like CYP2E1, is responsible for metabolizing a wide range of xenobiotics, including aromatic alcohols. This metabolism often involves hydroxylation and subsequent oxidation reactions.

Similarly, direct research on the interaction between this compound and glutathione (B108866) reductase is limited. However, research on related compounds indicates a potential role for glutathione in the detoxification process. For example, studies have shown that conjugates of this compound can release other molecules in the presence of physiological concentrations of glutathione, suggesting that glutathione-mediated conjugation is a plausible metabolic pathway. escholarship.org Glutathione and its related enzymes are critical in cellular defense against reactive electrophiles, which can be formed during the oxidative metabolism of aromatic compounds.

The primary oxidative metabolism pathway for this compound, as suggested by studies on related compounds, involves its oxidation by aryl-alcohol oxidases (AAOs). These enzymes are a key part of the metabolic machinery of wood-decaying fungi, such as Pleurotus eryngii. The oxidation of methoxybenzyl alcohols serves a physiological role in these organisms by supplying a steady stream of hydrogen peroxide for lignin-degrading peroxidases.

The reaction catalyzed by AAO is the conversion of the primary alcohol to an aldehyde, with the concurrent reduction of oxygen to hydrogen peroxide:

Aromatic Primary Alcohol + O₂ → Aromatic Aldehyde + H₂O₂

Kinetic studies on different methoxy-substituted benzyl alcohols demonstrate that the position and number of methoxy groups significantly influence the rate of oxidation by AAO. This indicates that this compound is an active participant in such oxidative pathways, contributing to the broader cycle of lignin biodegradation in ecosystems.

Pharmacological Activities of Derivatives

Derivatives of this compound have been investigated for a range of pharmacological activities, leveraging the core chemical scaffold to develop compounds with specific biological effects.

Currently, there is a lack of specific research findings in the public domain concerning the vasoconstrictive effects of derivatives of this compound. While other benzyl alcohol derivatives have been studied for various effects on the vascular system, this particular activity has not been a focus of published research for this class of compounds.

While direct studies on the antimicrobial properties of this compound are limited, research on related benzyl alcohol derivatives shows significant antimicrobial potential. researchgate.net The antibacterial and antifungal activities are often attributed to the ability of these lipophilic compounds to disrupt cell membranes. nih.gov

Investigations into various benzyl acetate (B1210297) derivatives have demonstrated a range of effectiveness against common bacterial strains. The antimicrobial efficacy is highly dependent on the specific substitutions on the benzyl ring. For example, 2-hydroxybenzyl acetate has shown strong activity against Staphylococcus aureus and moderate activity against Escherichia coli. sciforum.net In contrast, 4-methoxybenzyl acetate displayed no effective inhibition at the concentrations tested. sciforum.net These findings suggest that while the core benzyl structure is important, the nature and position of functional groups are critical in determining the antimicrobial spectrum and potency.

| Compound | Inhibition Zone Diameter (mm) vs. E. coli | Inhibition Zone Diameter (mm) vs. S. aureus | Ester Sensitivity vs. E. coli | Ester Sensitivity vs. S. aureus |

|---|---|---|---|---|

| Benzyl acetate | 6.7 ± 0.6 | 6.0 ± 0.0 | No effective | No effective |

| 2-Hydroxybenzyl acetate | 19.0 ± 1.0 | 20.3 ± 0.6 | Medium | Strong |

| 4-Hydroxybenzyl acetate | 6.0 ± 0.0 | 6.0 ± 0.0 | No effective | No effective |

| 4-Methoxybenzyl acetate | 8.7 ± 1.2 | 6.0 ± 0.0 | No effective | No effective |

| Vanillyl acetate | 10.7 ± 1.5 | 13.7 ± 0.6 | Weak | Weak |

Data from an enzymatic synthesis and antimicrobial activity study. sciforum.net Sensitivity categories: <10 mm - no effective; 10-16 mm - weak; 16-20 mm - medium; >20 mm - strong.

Phytochemical Analysis and Natural Occurrence

Identification in Plant Extracts

Based on the available scientific literature, there is currently no documented evidence of this compound being isolated as a naturally occurring compound from plant extracts. Extensive searches of phytochemical and ethnobotanical databases have not yielded any instances of its identification in any plant species. The compound is primarily described in the context of chemical synthesis.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of this is molecular docking, which predicts the preferred orientation of one molecule when bound to a second, typically a larger protein or receptor. This is crucial in drug discovery for estimating the binding affinity and interaction patterns between a potential drug and its biological target.

While specific molecular docking studies for 2,6-dimethoxybenzyl alcohol are not extensively documented in the literature, research on structurally similar compounds provides a framework for how it might be analyzed. For instance, a computational study on 2,6-dichlorobenzyl alcohol , a close analog, investigated its interaction with the aryl hydrocarbon receptor. theaic.org The study used Density Functional Theory (DFT) for structural optimization and then docked the molecule into the receptor's active site. The results indicated the formation of a stable complex, suggesting potential inhibitory activity. theaic.org

| Compound | Biological Target | Key Finding | Reference |

|---|---|---|---|

| 2,6-Dichlorobenzyl alcohol (Analog) | Aryl hydrocarbon receptor | Forms a stable complex with a binding affinity of -4.4 kcal/mol, suggesting potential inhibitory activity. | theaic.org |

| 2,6-Dimethoxy benzoquinone (Related Compound) | Dihydrofolate reductase (S. aureus) | Shows excellent binding in the protein's active site, comparable to the drug Trimethoprim. | nih.gov |

Electronic Structure Analysis (e.g., influence of methoxy (B1213986) groups)

The electronic structure of a molecule dictates its reactivity, stability, and physical properties. In this compound, the two methoxy (-OCH₃) groups positioned ortho to the hydroxymethyl group have a profound influence on the molecule's electronic landscape. Methoxy groups are strong electron-donating groups through resonance, meaning they donate electron density to the aromatic ring.

This electron-donating effect has several important consequences:

Increased Ring Nucleophilicity : The increased electron density on the benzene (B151609) ring makes it more susceptible to electrophilic aromatic substitution reactions.

Stabilization of Positive Charges : The presence of two ortho-methoxy groups provides significant stabilization for any positive charge that develops at the benzylic carbon (the carbon atom attached to the hydroxyl group). This is evident in studies of the related compound, 2,6-dimethoxybenzyl bromide , where the carbocation formed upon loss of the bromide ion is noted to be "significantly stabilised by the two OMe groups". researchgate.net This stabilization lowers the energy of reaction intermediates and transition states, influencing reaction rates and mechanisms.

Theoretical studies using DFT can quantify these effects. Molecular Electrostatic Potential (MEP) maps, for example, can visualize the electron distribution. In dimethoxybenzene derivatives, MEP maps show that regions around the methoxy groups are often electron-rich (negative potential), making them likely sites for electrophilic attack or hydrogen bond acceptance. nih.gov The specific positioning of these groups modulates the compound's ability to form hydrogen bonds, which is critical for its interaction with other molecules, including biological targets. nih.gov

| Electronic Effect | Description | Consequence |

|---|---|---|

| Resonance Donation | The lone pairs on the oxygen atoms of the methoxy groups delocalize into the aromatic ring. | Increases the electron density of the benzene ring. |

| Inductive Withdrawal | The oxygen atom is more electronegative than carbon, pulling electron density away through the sigma bond. | This effect is generally weaker than the resonance donation in aromatic systems. |

| Carbocation Stabilization | The electron-donating methoxy groups stabilize any positive charge on the benzylic carbon. | Facilitates reactions involving carbocation intermediates. researchgate.net |

Reaction Pathway and Mechanism Predictions

Computational chemistry is a powerful tool for predicting and elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed.

For derivatives of this compound, theoretical predictions have offered insight into their reactivity. In the case of 2,6-dimethoxybenzyl bromide, which is synthesized from the corresponding alcohol, a decomposition pathway has been proposed. researchgate.net It is speculated that the main mode of decomposition involves the ionization of the carbon-bromine bond to form the highly stable 2,6-dimethoxybenzyl carbocation. researchgate.net This intermediate is significantly stabilized by the two ortho-methoxy groups, making its formation a plausible step in the reaction mechanism. researchgate.net

More detailed computational studies have been performed on isomers like 3,4-dimethoxybenzaldehyde (B141060). One study used DFT calculations with the M06-2X functional to investigate a complex, multi-step reaction mechanism. researchgate.netmdpi.com The study characterized the entire reaction pathway, identifying four transition states and various intermediates, including radical species. researchgate.netmdpi.com Such computational approaches allow for a kinetic characterization of the reaction by analyzing the reaction force and force constants along the reaction coordinate. researchgate.net While this study was not on the 2,6-isomer, it demonstrates the level of detail that theoretical predictions can provide for the reaction mechanisms of dimethoxy-substituted benzyl (B1604629) compounds, which often involve radical formation, water/oxygen addition, and molecular rearrangements. researchgate.net

| Reaction/Process | Predicted Intermediate/Pathway | Computational Method/Basis | Reference |

|---|---|---|---|

| Decomposition of 2,6-dimethoxybenzyl bromide | Formation of a highly stabilized 2,6-dimethoxybenzyl carbocation via ionization. | Proposed based on observed instability and electronic principles. | researchgate.net |

| Formation of 3,4-dimethoxybenzaldehyde (Isomer System) | A seven-step mechanism involving radical species, four transition states, water addition, and deacetylation. | Density Functional Theory (DFT) using the M06-2X functional and 6-31++G(d,p) basis set. | researchgate.netmdpi.com |

常见问题

Q. What are the optimal methods for synthesizing 2,6-dimethoxybenzyl alcohol in laboratory settings?

A common approach involves esterification or reduction of precursor compounds. For example, methoxy-substituted benzoic acids can be esterified using methanol and sulfuric acid under reflux, followed by purification via recrystallization . Adjustments to reaction time (e.g., 4–6 hours) and solvent selection (ethanol for recrystallization) are critical for yield optimization.

Q. How can researchers validate the purity of this compound after synthesis?

Analytical techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) are recommended. A dual-phase solid-phase microextraction (DI-HS-SPME) protocol improves sensitivity for detecting trace impurities, achieving detection limits below 1 ppm for chlorinated analogs . Pair this with nuclear magnetic resonance (NMR) to confirm structural integrity.

Q. What safety protocols are essential for handling this compound in the lab?

Use N95 masks, gloves, and eye protection due to potential respiratory and dermal irritation. Storage conditions should adhere to WGK 3 standards (water hazard class 3), requiring sealed containers in ventilated areas .

Advanced Research Questions

Q. How do substituent positions (e.g., 2,6- vs. 3,5-dimethoxy) influence the vibrational spectra of dimethoxybenzyl alcohols?

Raman and FTIR spectroscopy, combined with density functional theory (DFT), reveal distinct vibrational modes. For 3,5-dimethoxybenzyl alcohol, the symmetric stretching of methoxy (–OCH3) groups appears at 1,250 cm<sup>-1</sup>, while 2,6-substituted analogs show shifted peaks due to steric and electronic effects .

Q. What enzymatic systems interact with this compound, and how can these interactions be studied?

Glucose-methanol-choline (GMC) oxidoreductases, such as aryl-alcohol oxidase, catalyze the oxidation of 2,4-dimethoxybenzyl alcohol. Activity assays using spectrophotometry (e.g., monitoring H2O2 production at 240 nm) are effective for kinetic studies .

Q. What adsorption mechanisms govern the removal of dimethoxybenzyl alcohols from aqueous solutions?

Activated carbon impregnated with SiO2 nanoparticles exhibits monolayer adsorption (Langmuir model) for 3,4-dimethoxybenzyl alcohol, with Freundlich constants (KF) ranging from 2.1 to 4.7 mg/g. The –OCH3 groups enhance π-π interactions and hydrogen bonding with carboxylated carbon surfaces .

Q. How do structural modifications impact the biological activity of dimethoxybenzyl alcohols across organisms?

Comparative studies using laccase enzymes from Trametes versicolor (f-Tve) and Bacillus subtilis (b-Bsu) show substrate specificity: this compound is oxidized preferentially by fungal laccases, with turnover rates ~3× higher than bacterial variants .

Methodological Considerations

- For adsorption studies : Use linearized Freundlich isotherms (log qe vs. log Ce) to assess affinity, with R<sup>2</sup> > 0.97 indicating robust model fit .

- For enzymatic assays : Optimize pH (4.5–5.5 for laccases) and temperature (30–40°C) to maximize activity .

- For spectroscopic analysis : Calibrate instruments using 3,5-dimethoxybenzyl alcohol as a reference, noting its characteristic O–H stretching band at 3,350 cm<sup>-1</sup> .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。